
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine, also known as 4-MBPD, is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-MBPD is a derivative of the common amine, N,N-diethyl-1,3-diaminopropane, and has been found to possess unique properties that make it an attractive candidate for use in laboratory experiments.
作用机制
The mechanism of action of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is not yet fully understood. However, it is believed that it works by binding to proteins and modulating their activity. It has been found to interact with enzymes and other proteins, and it is believed that this interaction modulates the activity of the proteins, resulting in a change in the cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been found to interact with several proteins, including enzymes, and it is believed that this interaction modulates the activity of these proteins. This may lead to changes in the cell signaling pathways, resulting in changes in the biochemical and physiological processes of the cell.
实验室实验的优点和局限性
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has several advantages for use in laboratory experiments. It is a stable compound and has a long shelf life, making it easy to store and use in experiments. It is also relatively inexpensive, making it a cost-effective option for researchers. Additionally, it is easy to synthesize and can be used in a variety of experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is not a natural compound and may not be as effective as natural compounds in some experiments. Additionally, it may not be as effective as other compounds in some experiments.
未来方向
The potential applications of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine are still being explored. Further research is needed to better understand its mechanism of action and to determine its potential for use in a variety of scientific research applications. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound, and to determine its potential for use in drug development. Finally, further research is needed to explore the advantages and limitations of this compound for use in laboratory experiments.
合成方法
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is synthesized through a process called reductive amination, which involves the reduction of a ketone or aldehyde with an amine. In the case of this compound, the synthesis involves the reaction of N,N-diethyl-1,3-diaminopropane with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN). This reaction produces a 1,3-diamine with a benzyl and a methoxybenzyl group attached to the nitrogen atoms.
科学研究应用
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has been found to be a useful tool in a wide range of scientific research applications. It has been used as a substrate for enzyme assays, as an inhibitor of protein-protein interactions, and as a ligand for binding studies. It has also been used to study the effects of bioactive compounds on cell signaling pathways, and to investigate the effects of drugs on the activity of enzymes.
属性
IUPAC Name |
1-N-benzyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-24-21-12-10-18(11-13-21)16-23-20-9-5-8-19(14-20)22-15-17-6-3-2-4-7-17/h2-14,22-23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNIOXLPLQXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

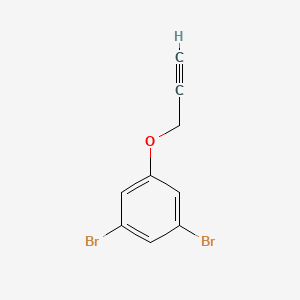
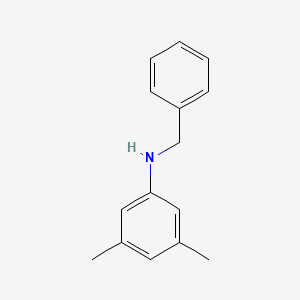
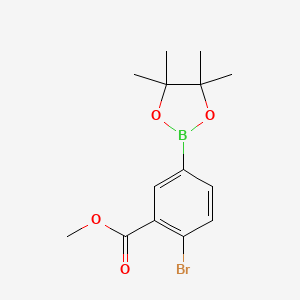

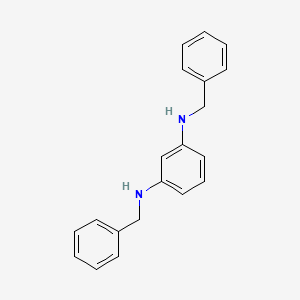

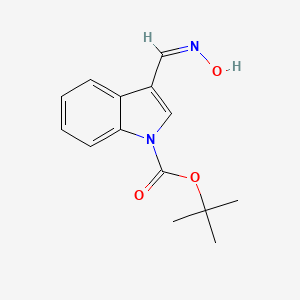



![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)